N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary targets of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
The exact mode of action of This compound It is known that benzofuran derivatives can interact with various targets leading to changes in cellular functions . For instance, some substituted benzofurans have shown dramatic anticancer activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Benzofuran derivatives have been reported to influence a wide range of biological and pharmacological applications .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is noted that one of the targets achieved with most of the more recent compounds is improved bioavailability, allowing for once-daily dosing .
Result of Action
The molecular and cellular effects of This compound Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Safety and Hazards
Future Directions
Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .
Cellular Effects
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
It is known that benzofuran derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been synthesized and evaluated for their anticancer activity against the human ovarian cancer cell line A2780 .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. A related compound, BPAP, has been tested in a mouse lung adenocarcinoma xenograft model, showing significant inhibition of tumor growth at both low and high doses .
Metabolic Pathways
Benzofuran derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzofuran derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzofuran derivatives are known to interact with various targeting signals and post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via etherification reactions.
Attachment of the Dichlorobenzamide Moiety: The final step involves the coupling of the benzofuran derivative with 3,4-dichlorobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring and the dichlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with anti-tumor properties.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide stands out due to its unique combination of the benzofuran ring and the dichlorobenzamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3/c1-23-17(16-9-11-4-2-3-5-15(11)24-16)10-21-18(22)12-6-7-13(19)14(20)8-12/h2-9,17H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPPZVKLBDIGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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